tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate
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Overview
Description
tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a biphenyl structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is unique due to its biphenyl structure, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and contributes to its versatility in various applications .
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-amino-3-methylphenyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-12-10-14(6-8-16(12)20)15-7-9-17(13(2)11-15)21-18(22)23-19(3,4)5/h6-11H,20H2,1-5H3,(H,21,22) |
InChI Key |
QCWAUJLKNBIPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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